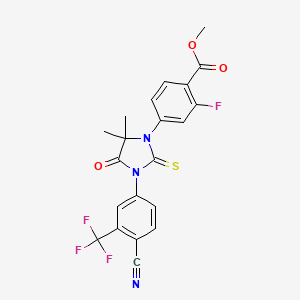![molecular formula C15H22Cl2N2O2 B12328408 Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)
Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is a synthetic organic compound with the molecular formula C15H23Cl3N2O2. This compound is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. It is structurally related to phenylalanine derivatives and contains a bis(2-chloroethyl)amino group, which is a common feature in many alkylating agents used in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-[bis(2-chloroethyl)amino]benzaldehyde.
Aldol Condensation: This intermediate undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination with ammonia or an amine to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its alkylating properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar structure and used in chemotherapy.
Sarcolysine: A phenylalanine derivative with alkylating properties.
Uniqueness
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is unique due to its specific structural features that allow for targeted alkylation of DNA. Its ethyl ester group enhances its solubility and bioavailability compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H22Cl2N2O2 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17/h3-6,14H,2,7-11,18H2,1H3 |
Clave InChI |
GSHBBCMSNYKVAA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



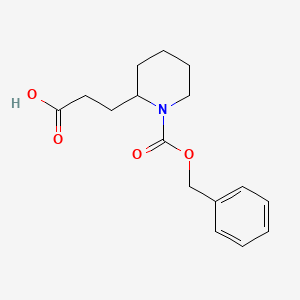
![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
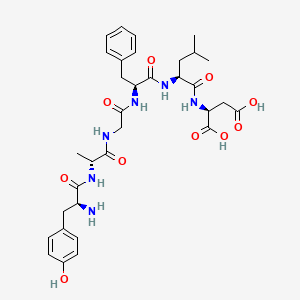
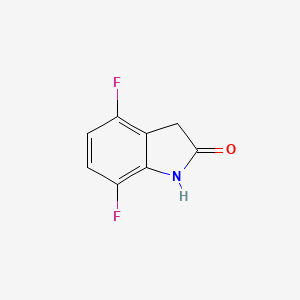
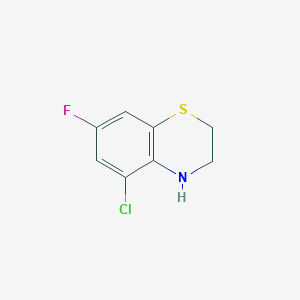
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
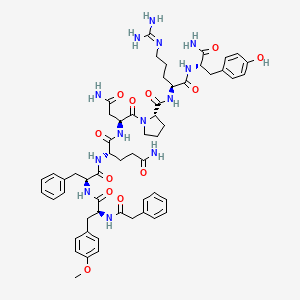
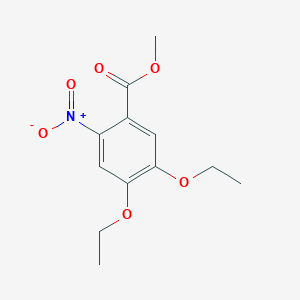
![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
